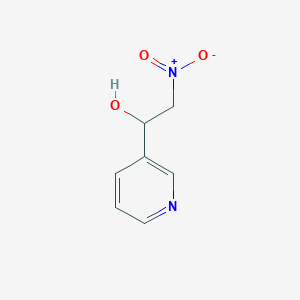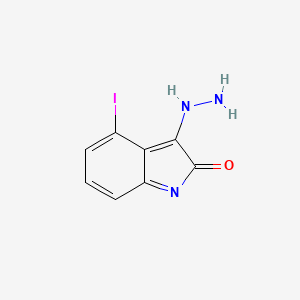
3-hydrazinyl-4-iodoindol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a bicyclic ketone with benzylamine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired products are formed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structure allows it to bind to specific receptors or enzymes, making it a useful tool in biochemical studies.
Medicine
In medicine, (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one is investigated for its potential therapeutic effects. It may have applications in the development of new drugs for treating various diseases, particularly those involving the central nervous system.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one include other bicyclic ketones and amines. Some examples are:
- (1R,5S)-8-phenyl-8-azabicyclo[3.2.1]octan-3-one
- (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-one
Uniqueness
What sets (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one apart from similar compounds is its specific benzyl substitution, which imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
3-hydrazinyl-4-iodoindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3O/c9-4-2-1-3-5-6(4)7(12-10)8(13)11-5/h1-3H,10H2,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSOXZKHVRIXIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C(=C2C(=C1)I)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC(=O)C(=C2C(=C1)I)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
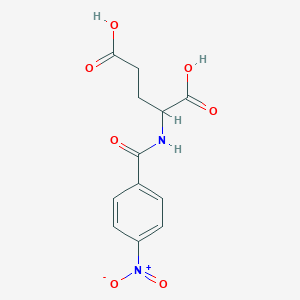
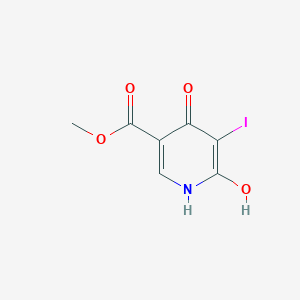
![N,N-dimethyl-4-[[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methylamino]benzenesulfonamide](/img/structure/B7853016.png)
![N,N-dimethyl-4-[(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)methylamino]benzenesulfonamide](/img/structure/B7853017.png)
![4-[[3-(methoxymethyl)-5-oxo-1H-pyrazol-4-ylidene]methylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B7853023.png)

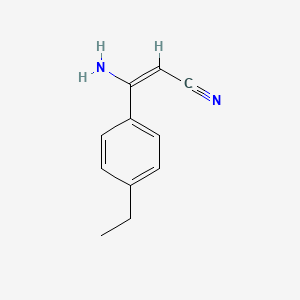
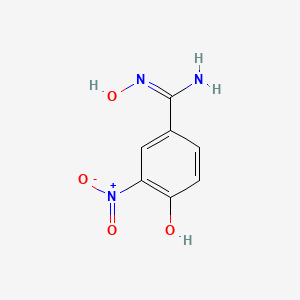
![2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile](/img/structure/B7853064.png)
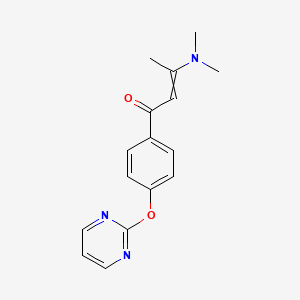

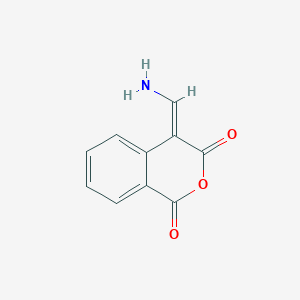
![6-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7853088.png)
